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## An In-depth Technical Guide to 3-Bromoprop-1yne

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Compound of Interest

Compound Name: 3-(Bromomethoxy)prop-1-yne

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A Note on Nomenclature: The compound "**3-(Bromomethoxy)prop-1-yne**" as specified in the topic is not found in the chemical literature. It is highly probable that this is a misnomer for the well-documented and widely used research chemical, 3-Bromoprop-1-yne, also commonly known as propargyl bromide. This guide will therefore focus on the synthesis, properties, and reactions of 3-Bromoprop-1-yne.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Bromoprop-1-yne, a versatile reagent in organic synthesis.

## **Core Compound Information**

3-Bromoprop-1-yne is a halogenated organic compound that serves as a valuable building block for introducing a propargyl group into molecules.[1] Its high reactivity, stemming from the presence of both a terminal alkyne and a bromine atom, allows for a diverse range of chemical transformations.[1]

## **Physical and Chemical Properties**

The following tables summarize the key physical and chemical properties of 3-Bromoprop-1-yne.



Property	Value	Reference
Molecular Formula	C₃H₃Br	[2]
Molar Mass	118.961 g·mol⁻¹	[2]
Appearance	Colorless to light yellow liquid	[2]
Density	1.57 g/mL (20 °C)	[2]
Melting Point	-61.1 °C	[2]
Boiling Point	89 °C	[2]
Flash Point	18 °C	[2]
Autoignition Temperature	324 °C	[2]
Solubility in water	Insoluble	[2]
Solubility in organic solvents	Soluble	[2]

Computed Properties	Value
XLogP3	1.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	0
Exact Mass	117.94181 Da
Topological Polar Surface Area	0 Ų
Heavy Atom Count	4

## **Synthesis of 3-Bromoprop-1-yne**

3-Bromoprop-1-yne is typically synthesized from the reaction of propargyl alcohol with phosphorus tribromide ( $PBr_3$ ).[2][3]



## Experimental Protocol: Synthesis from Propargyl Alcohol

This protocol is adapted from a patented industrial process.

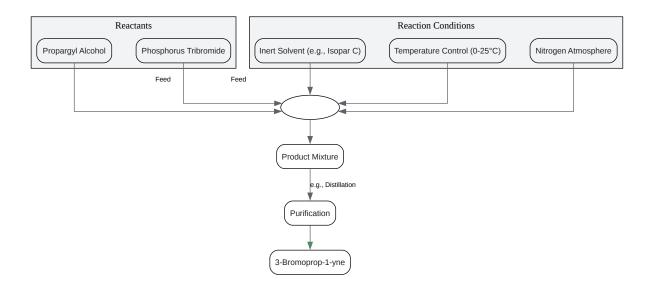
#### Materials:

- Propargyl alcohol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Isopar C (or a similar inert solvent)
- · Nitrogen gas

#### Procedure:

- Charge a reactor with an inert solvent such as Isopar C under a nitrogen atmosphere.
- Separately but concurrently, feed propargyl alcohol and phosphorus tribromide into the reactor at a controlled rate (e.g., ~2.5 mL/minute).
- Maintain the reaction temperature between 0 °C and 25 °C (preferably 5 °C to 20 °C) during the addition due to the exothermic nature of the reaction.[4]
- After the addition is complete, allow the reaction mixture to warm to a higher temperature (e.g., 50 °C) and hold for a period to ensure the reaction goes to completion.
- The resulting solution contains 3-Bromoprop-1-yne, which can be purified by standard methods such as distillation.





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Synthesis of 3-Bromoprop-1-yne Workflow

# Key Reactions and Applications in Drug Development

3-Bromoprop-1-yne is a versatile reagent used in various synthetic transformations, primarily as an alkylating agent to introduce the propargyl moiety. This functional group is a precursor to many complex structures and is utilized in reactions such as N-alkylation, Sonogashira coupling, and click chemistry.[2]

## **N-Alkylation of Amines**

## Foundational & Exploratory





3-Bromoprop-1-yne readily alkylates primary and secondary amines to form N-propargylamines. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules.

This protocol is adapted from a procedure published in Organic Syntheses.

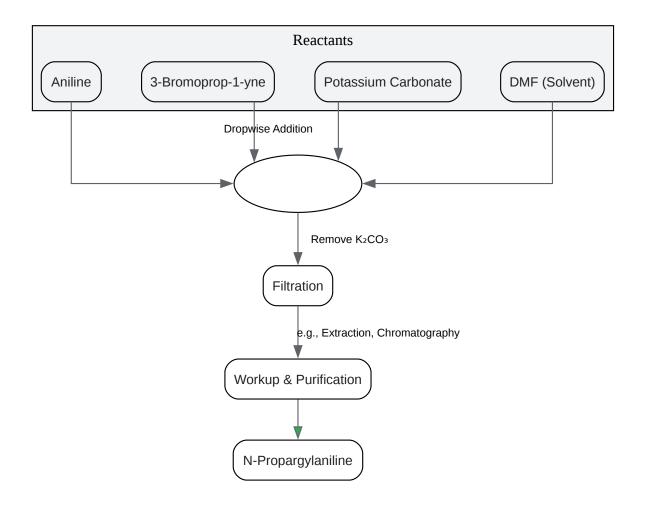
#### Materials:

- Aniline
- 3-Bromoprop-1-yne (propargyl bromide), 80% solution in toluene
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF)

#### Procedure:

- In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge aniline (4.0 equiv), potassium carbonate (2.0 equiv), and DMF.
- Stir the mixture for 5 minutes at room temperature.
- Prepare a solution of propargyl bromide (1.0 equiv) in DMF.
- Add the propargyl bromide solution dropwise to the aniline mixture. The internal temperature may rise slightly.
- Stir the reaction mixture at room temperature for 6 hours.
- After 6 hours, filter the reaction mixture under reduced pressure to remove solid potassium carbonate.
- The filtrate, containing the desired N-propargylaniline, can then be worked up and purified by standard techniques such as extraction and column chromatography.





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N-Alkylation of Aniline Workflow

## **Sonogashira Coupling**

The terminal alkyne of 3-Bromoprop-1-yne can participate in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals.

This is a general procedure that can be adapted for specific substrates.

Materials:

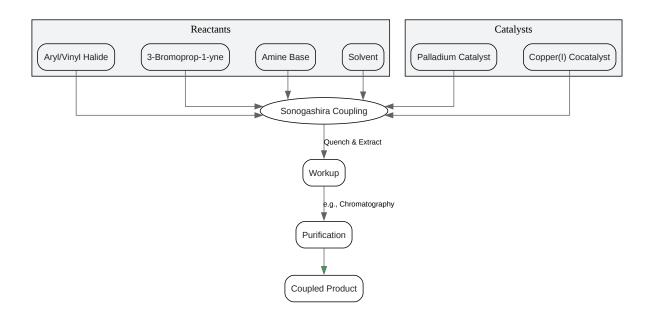


- Aryl or vinyl halide (e.g., iodobenzene)
- 3-Bromoprop-1-yne
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Copper(I) cocatalyst (e.g., Cul)
- Amine base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., THF, DMF)

#### Procedure:

- To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.
- Add the solvent and the amine base.
- Add 3-Bromoprop-1-yne to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
- Upon completion, the reaction mixture is typically diluted with a solvent and washed with water or an ammonium chloride solution to remove the amine salt.
- The organic layer is dried, and the product is purified by column chromatography or recrystallization.





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#### Sonogashira Coupling Workflow

## **Safety Information**

3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Highly flammable, toxic, corrosive, and a lachrymator.
- Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and contact with skin and eyes.



 Stability: It is an endothermic compound that may decompose explosively with mild shock or when heated under confinement.[2] It is often stabilized with a small amount of magnesium oxide.

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### References

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